molecular formula C6H7ClO3 B14813359 Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate

Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate

Cat. No.: B14813359
M. Wt: 162.57 g/mol
InChI Key: XZJIYJCRPVTFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate is a chemical compound belonging to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of α-chloro ketones with β-dicarbonyl compounds. For example, the condensation of acetylacetone with ethyl bromopyruvate leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which can be further transformed into the desired compound under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form more complex structures.

    Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products Formed

    Substitution Reactions: Products include various substituted furans, depending on the nucleophile used.

    Oxidation Reactions: Products include furan-3-carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include dihydrofuran derivatives.

Scientific Research Applications

Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4,5-dihydrofuran-3-carboxylate
  • Methyl 2-bromo-4,5-dihydrofuran-3-carboxylate
  • Ethyl 2-bromo-4,5-dihydrofuran-3-carboxylate

Uniqueness

Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

methyl 5-chloro-2,3-dihydrofuran-4-carboxylate

InChI

InChI=1S/C6H7ClO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H2,1H3

InChI Key

XZJIYJCRPVTFQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OCC1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.